molecular formula C8H14ClNO B1318290 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride CAS No. 64168-68-9

1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Cat. No.: B1318290
CAS No.: 64168-68-9
M. Wt: 175.65 g/mol
InChI Key: GCLCYDKLKBIAOF-UHFFFAOYSA-N
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Description

1’-Azaspiro[oxirane-2,3’-bicyclo[2.2.2]octane] hydrochloride is a chemical compound with the molecular formula C8H14ClNO. It is known for its unique spirocyclic structure, which includes an oxirane (epoxide) ring fused to a bicyclo[2.2.2]octane system.

Scientific Research Applications

1’-Azaspiro[oxirane-2,3’-bicyclo[2.2.2]octane] hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

It is mentioned that “spiro[1-azabicyclo[222]octane-3,2’-oxirane] Hydrochloride” is an intermediate in the preparation of Cevimeline . Cevimeline is a muscarinic receptor agonist used to treat dry mouth in patients with Sjögren’s Syndrome. If “Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride” is indeed an intermediate in the synthesis of Cevimeline, it may share some similar properties or mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Azaspiro[oxirane-2,3’-bicyclo[2.2.2]octane] hydrochloride typically involves the cycloaddition of an azabicyclo[2.2.2]octane derivative with an epoxide precursor. The reaction conditions often require the use of a suitable catalyst and controlled temperature to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1’-Azaspiro[oxirane-2,3’-bicyclo[2.2.2]octane] hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce various substituted spirocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Azaspiro[oxirane-2,3’-bicyclo[2.2.2]octane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-3-9-4-2-7(1)8(5-9)6-10-8;/h7H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLCYDKLKBIAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589351
Record name Spiro[4-azabicyclo[2.2.2]octane-2,2'-oxirane]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64168-68-9
Record name Spiro[4-azabicyclo[2.2.2]octane-2,2'-oxirane]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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